tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate
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Overview
Description
tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate is a compound with significant relevance in organic chemistry. It is known for its unique structural features, which include a tert-butyl group, an amino group, and a hydroxy group. This compound is often used as a building block in the synthesis of more complex molecules due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate typically involves the protection of amino acids. One common method is the reaction of an amino acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group regenerates the hydroxy group.
Scientific Research Applications
tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amino acids in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate exerts its effects involves the interaction of its functional groups with various molecular targets. The amino group can form hydrogen bonds with enzymes and proteins, while the hydroxy group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the hydroxy group.
tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate: Contains additional functional groups that confer different reactivity and applications.
Uniqueness
tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its stability and reactivity make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
80082-48-0 |
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Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-5(12)6(7(10)13)11-8(14)15-9(2,3)4/h5-6,12H,1-4H3,(H2,10,13)(H,11,14)/t5-,6+/m1/s1 |
InChI Key |
YDGNNSHWASGTDO-RITPCOANSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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